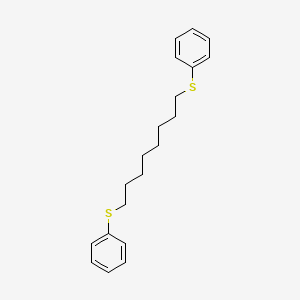![molecular formula C15H11N3O2 B14479257 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one CAS No. 65114-53-6](/img/structure/B14479257.png)
4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound that features a naphthalene core linked to a pyridine ring through a hydrazone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one typically involves a multicomponent reaction. One common method starts with the condensation of 4-hydroxypyridine with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazone linkage is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxypyridin-4(1H)-one derivatives: These compounds share a similar pyridine core and have been studied for their biological activities
4-Hydroxypyridine: A simpler analog that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one is unique due to its combined naphthalene and pyridine structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65114-53-6 |
|---|---|
Fórmula molecular |
C15H11N3O2 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
4-[(1-hydroxypyridin-4-ylidene)hydrazinylidene]naphthalen-1-one |
InChI |
InChI=1S/C15H11N3O2/c19-15-6-5-14(12-3-1-2-4-13(12)15)17-16-11-7-9-18(20)10-8-11/h1-10,20H |
Clave InChI |
MKJALWOFIVEZKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=O)C=CC(=NN=C3C=CN(C=C3)O)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


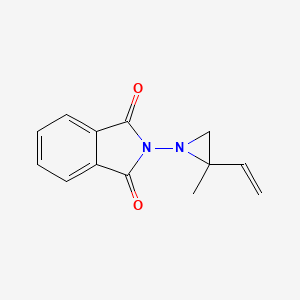
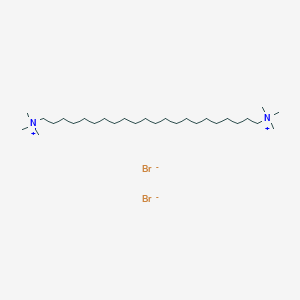
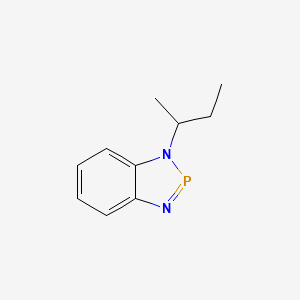
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
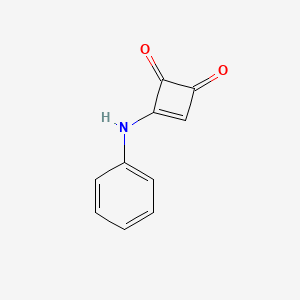
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
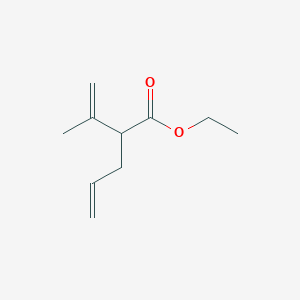
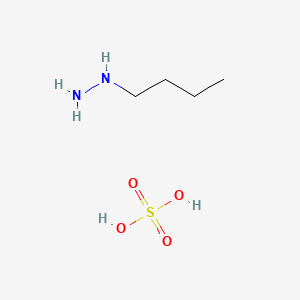
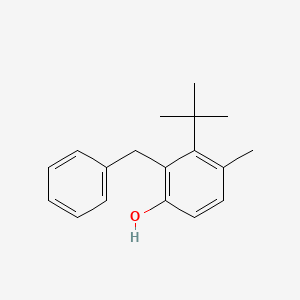
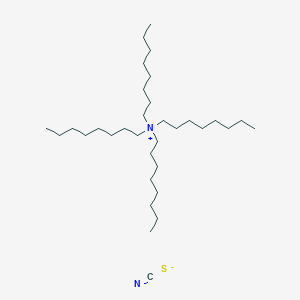
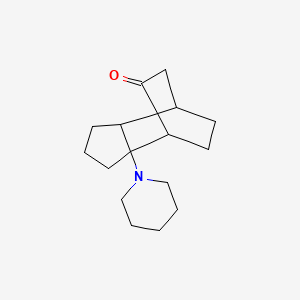
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
